

# K03861: A Comparative Analysis of Kinase Selectivity Against Cyclin-Dependent Kinases

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Compound Name:	K03861	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor **K03861**'s performance against various Cyclin-Dependent Kinases (CDKs), supported by experimental data and detailed methodologies.

**K03861** is a potent, type II ATP-competitive inhibitor initially identified as a strong inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It functions by competing with cyclin for binding to CDK2.[1][2] Subsequent research has revealed a more complex selectivity profile, with significant activity against other CDK family members, most notably CDK8 and CDK19.[3] This guide synthesizes available data to present a comprehensive overview of **K03861**'s selectivity.

### **Quantitative Kinase Inhibition Profile**

The inhibitory activity of **K03861** has been quantified against several key CDKs, revealing a distinct selectivity profile. While initially characterized as a CDK2 inhibitor, studies in live cells have demonstrated potent engagement of the transcriptional kinases CDK8 and CDK19.[3]



Target Kinase	Inhibition Value (K_d_ / IC_50_)	Notes	Reference
CDK2 (Wild-Type)	K_d_ = 50 nM	Biochemical assay	[1][2]
CDK2 (C118L)	K_d_ = 18.6 nM	Biochemical assay	[1][2]
CDK2 (A144C)	K_d_ = 15.4 nM	Biochemical assay	[1][2]
CDK2 (C118L/A144C)	K_d_ = 9.7 nM	Biochemical assay	[1][2]
CDK8	Potent Engagement (IC_50_ ≤ 10 nM)	Live-cell NanoBRET assay	[3]
CDK19	Potent Engagement (IC_50_ ≤ 10 nM)	Live-cell NanoBRET assay	[3]
Other CDKs	Pronounced selectivity over other family members	Live-cell NanoBRET assay	[3]

Note: K\_d\_ (dissociation constant) and IC\_50\_ (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. The data presented is compiled from multiple sources and assay types, which should be considered when making direct comparisons.

## **Experimental Protocols**

The determination of kinase inhibitor selectivity involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to the characterization of **K03861**.

## Biochemical Kinase Inhibition Assay (Example for CDK2)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Materials:



- Purified recombinant CDK2/Cyclin complex
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- ATP (at a concentration near the K m for the kinase)
- Substrate (e.g., a peptide or protein substrate for CDK2, such as Histone H1)
- K03861 (or other test inhibitor)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of K03861 in DMSO, followed by a further dilution in kinase buffer.
- Reaction Setup: In a microplate, add the kinase, substrate, and K03861 at various concentrations.
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
- Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent and a microplate reader.
- Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC\_50\_ value by fitting the data to a doseresponse curve.

## NanoBRET™ Target Engagement Assay (for live-cell selectivity)

This assay measures the binding of an inhibitor to its target kinase within living cells.



#### Materials:

- HEK293 cells (or other suitable cell line)
- Expression vectors for NanoLuc®-fused CDK and its corresponding cyclin partner
- Transfection reagent
- Opti-MEM™ I Reduced Serum Medium
- NanoBRET™ Tracer (a fluorescent ligand for the kinase)
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- K03861 (or other test inhibitor)
- White, tissue culture-treated 96-well or 384-well plates
- Plate reader capable of measuring luminescence at two wavelengths

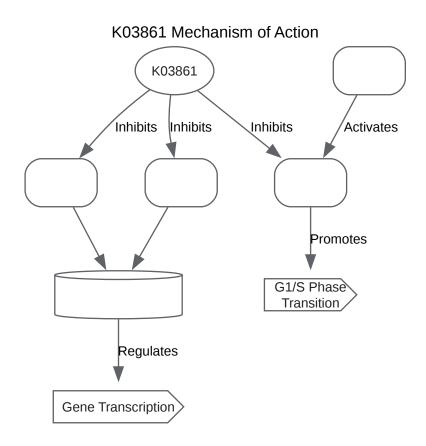
#### Procedure:

- Transfection: Co-transfect cells with the NanoLuc®-CDK and cyclin expression vectors and seed them into the assay plate. Incubate overnight.
- Compound and Tracer Addition: Add the test inhibitor at various concentrations to the cells, followed by the addition of the NanoBRET™ Tracer at a fixed concentration.
- Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
- Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
- Measurement: Read the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) on a plate reader.
- Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor. Determine the IC\_50\_



value by plotting the BRET ratio against the inhibitor concentration and fitting to a doseresponse curve.

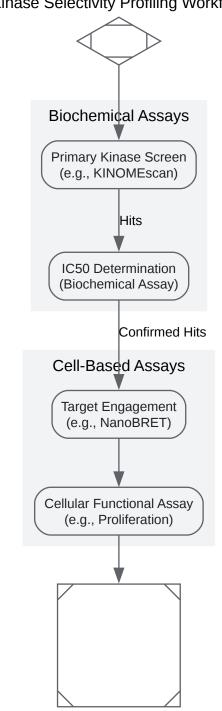
# Signaling Pathway and Experimental Workflow Diagrams



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Caption: K03861 inhibits CDK2, CDK8, and CDK19 pathways.





Kinase Selectivity Profiling Workflow

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Caption: Workflow for kinase inhibitor selectivity profiling.



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### References

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